molecular formula C4H8ClF2NO B1459636 4,4-Difluoropyrrolidin-3-ol hydrochloride CAS No. 1638764-82-5

4,4-Difluoropyrrolidin-3-ol hydrochloride

Cat. No.: B1459636
CAS No.: 1638764-82-5
M. Wt: 159.56 g/mol
InChI Key: NLERLCGBOKVMAG-UHFFFAOYSA-N
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Description

4,4-Difluoropyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C4H8ClF2NO and its molecular weight is 159.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4,4-Difluoropyrrolidin-3-ol hydrochloride is a fluorinated derivative of pyrrolidine, notable for its unique molecular structure that includes two fluorine atoms at the 4-position and a hydroxyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C5_5H8_8F2_2ClN\O
  • Molecular Weight : 159.56 g/mol
  • CAS Number : 1638764-82-5

The introduction of fluorine atoms in organic molecules typically enhances their metabolic stability and alters their pharmacokinetic properties, making them valuable in pharmaceutical applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that fluorinated compounds can modulate enzyme activity and receptor interactions, potentially leading to enhanced therapeutic effects. For instance, the compound may inhibit specific enzymes involved in metabolic pathways or influence receptor binding affinity due to its structural characteristics .

Biological Activity and Applications

Research into the biological activity of this compound has revealed several potential applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The presence of fluorine may enhance its effectiveness compared to non-fluorinated analogs.
  • Anti-inflammatory Effects : There is evidence that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests that this compound might also possess anti-inflammatory properties.
  • Neuropharmacological Potential : Some studies have indicated that pyrrolidine derivatives can affect neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberSimilarityUnique Features
3,3-Difluoro-4-methoxypyrrolidine hydrochloride1638764-85-80.89Contains a methoxy group instead of a hydroxyl group
(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride2227197-50-20.88Single fluorine substitution at position 4
cis-4-Fluoropyrrolidin-3-ol hydrochloride1434142-02-50.88Different stereochemistry affecting biological activity
trans-4-Fluoropyrrolidin-3-ol hydrochloride2006333-41-90.88Trans configuration may influence receptor binding
(3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride1523530-25-70.88Specific stereochemistry that may alter activity

This comparison highlights the unique structural features of each compound and their potential implications for biological activity.

Properties

IUPAC Name

4,4-difluoropyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLERLCGBOKVMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638764-82-5
Record name 4,4-difluoropyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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